1-Cyclopropyl-3-(2-ethylphenyl)urea
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Overview
Description
1-Cyclopropyl-3-(2-ethylphenyl)urea is an organic compound with the molecular formula C12H16N2O. It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH). This compound is notable for its unique structure, which includes a cyclopropyl group and an ethyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(2-ethylphenyl)urea can be synthesized through various methods. One common approach involves the reaction of cyclopropylamine with 2-ethylphenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction can be represented as follows:
Cyclopropylamine+2-Ethylphenyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(2-ethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the phenyl ring or the cyclopropyl group.
Reduction: Reduced forms of the urea group, potentially leading to amines.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1-Cyclopropyl-3-(2-ethylphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-Cyclopropyl-3-(2-methylphenyl)urea
- 1-Cyclopropyl-3-(2-isopropylphenyl)urea
- 1-Cyclopropyl-3-(2-chlorophenyl)urea
Comparison: 1-Cyclopropyl-3-(2-ethylphenyl)urea is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
64393-36-8 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2-ethylphenyl)urea |
InChI |
InChI=1S/C12H16N2O/c1-2-9-5-3-4-6-11(9)14-12(15)13-10-7-8-10/h3-6,10H,2,7-8H2,1H3,(H2,13,14,15) |
InChI Key |
UONZTMYMSIMVMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CC2 |
Origin of Product |
United States |
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